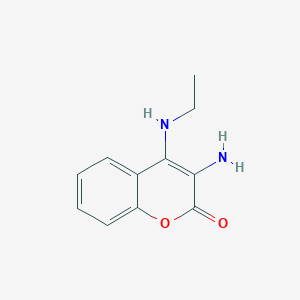

2-(4-fluorophenyl)-N-1-naphthylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 2-(4-Fluorophenyl)-N-1-naphthylacetamide typically involves condensation reactions, where key functional groups are combined under specific conditions to form the desired product. For instance, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, a Schiff base, is synthesized via a condensation reaction between 6-methoxy-2-naphthohydrazide and 4-fluorobenzaldehyde, highlighting a method that could be adapted for synthesizing this compound (Yathirajan et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds within this class is often planar, with key functional groups arranged in specific configurations to stabilize the molecule. For example, the Schiff base mentioned above exhibits an almost planar structure with the C=N double bond in a trans configuration, a characteristic that could be expected in the molecular structure analysis of this compound. The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π interactions, play a crucial role in stabilizing the structure (Yathirajan et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of this compound involves interactions between its functional groups and other chemical entities. For similar compounds, the reactivity can be influenced by the presence of substituents that either donate or withdraw electrons, affecting the compound's behavior in chemical reactions. For instance, the introduction of a fluorine atom, a strong electron-withdrawing group, can significantly impact the reactivity of the phenyl ring, making it more susceptible to nucleophilic attacks (Saeed et al., 2015).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystalline structure, are key factors in understanding the behavior of this compound. These properties are determined by the molecular structure and intermolecular forces within the compound. For compounds with similar structural features, the crystalline packing and the nature of intermolecular interactions can greatly influence their solubility and thermal stability (Yathirajan et al., 2007).

Chemical Properties Analysis

The chemical properties of this compound, such as acidity, basicity, and reactivity towards various reagents, are crucial for its potential applications. These properties are influenced by the electronic structure of the molecule, particularly the electron-withdrawing or donating nature of its substituents. The presence of a fluorophenyl group, for example, affects the electron distribution within the molecule, thereby influencing its chemical behavior in reactions (Saeed et al., 2015).

Wissenschaftliche Forschungsanwendungen

High-Performance Liquid Chromatography (HPLC)

Application

A study utilized 2-Bromoacetyl-6-methoxynaphthalene (Br-AMN), a compound related to 2-(4-fluorophenyl)-N-1-naphthylacetamide, as a fluorogenic labelling reagent for HPLC analyses of various acids in pharmaceutical formulations. This method enabled sensitive and selective analysis of acidic drugs in commercial products (Gatti et al., 1996).

Alzheimer's Disease Diagnosis

Application

The compound [18F]FDDNP, a hydrophobic radiofluorinated derivative related to this compound, was used in conjunction with positron emission tomography to identify neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients. This noninvasive technique aids in the diagnostic assessment and monitoring of Alzheimer's disease (Shoghi-Jadid et al., 2002).

Antibacterial Activity

Application

A study on fluoroquinolones, a major class of antibacterial agents, introduced novel N-1 substituents of naphthyridones and quinolones, demonstrating potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The findings highlight the potential of modifying the N-1 position for enhanced antibacterial efficacy (Kuramoto et al., 2003).

Phytotoxic Properties

Application

N-phenyl-2-naphthylamine, a compound with similarities to this compound, was investigated for its mode of toxic action in plants. The study revealed specific phytotoxic properties, affecting photosynthesis at low concentrations, and provided insights into the potential environmental impacts of such compounds (Altenburger et al., 2006).

Fluorescent Probes for Zinc(II) Detection

Application

Research on Zinc(II) specific fluorophores, which are crucial for studying intracellular Zn2+ levels, involved compounds related to this compound. These studies contribute to understanding the fluorescence characteristics and enhancing the detection of Zinc(II) in biological samples (Kimber et al., 2001).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-N-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO/c19-15-10-8-13(9-11-15)12-18(21)20-17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCPCERCEVBNFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]-N-methylacetamide](/img/structure/B5551458.png)

![4-[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N-methyl-N-(pyridin-3-ylmethyl)pyrimidin-2-amine](/img/structure/B5551460.png)

![N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)pyrimidin-4-amine](/img/structure/B5551478.png)

![3-[5-(aminosulfonyl)-2-thienyl]-N-cyclopropylbenzamide](/img/structure/B5551481.png)

![3-[1-(3-amino-3-oxopropyl)-1H-pyrazol-4-yl]-N,N-diethylbenzamide](/img/structure/B5551485.png)

![2-(3-methylphenyl)-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5551506.png)

![6-bromo-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5551512.png)

![2-methyl-N-[2-(4-morpholinyl)ethyl]benzo[h]quinolin-4-amine](/img/structure/B5551517.png)

![8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide](/img/structure/B5551524.png)

![N-ethyl-2-methyl-6-(4-{4-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5551541.png)